N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
“N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide” is a chemical compound with the linear formula C17H13ClN2O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm its identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H13ClN2O2S . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 344.822 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided by Sigma-Aldrich .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide and its derivatives exhibit significant antimicrobial and cytotoxic activities. Research has shown that some derivatives demonstrate high antibacterial activity, with particular effectiveness against certain bacterial strains. Additionally, they have been found to possess anticandidal effects against specific Candida species. The cytotoxic activity of these compounds is noteworthy, especially against certain human leukemia cell lines and mouse embryonic fibroblast cells, suggesting potential applications in cancer research (Dawbaa et al., 2021).
Anticancer Potency
Various derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have shown that certain compounds demonstrate potent anticancer effects against specific cell lines, indicating the potential for these compounds in the development of new anticancer drugs (Gomha et al., 2017).
Psychotropic, Anti-inflammatory, and Antimicrobial Activities
These compounds have also been found to possess various other biological activities. They demonstrate marked sedative action and high anti-inflammatory activity. Furthermore, some of the synthesized derivatives exhibit selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. This range of activities highlights the diverse therapeutic potential of these compounds (Zablotskaya et al., 2013).
Herbicidal Activity
In addition to their medical applications, some derivatives of this compound have been studied for their herbicidal activity. This suggests a potential application in agricultural science for controlling unwanted plant growth (Liu et al., 2008).
Immunomodulatory Effects
N-aryl-3-(indol-3-yl)propanamides, a class of compounds related to this compound, have shown significant inhibitory activity on murine splenocytes proliferation, indicating potential immunomodulatory effects. This could have implications in the treatment of autoimmune diseases or in organ transplantation (Giraud et al., 2010).
Safety and Hazards
Sigma-Aldrich does not provide specific safety and hazard information for "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide" . It’s important to handle all chemical substances with care and use appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications . Therefore, it can be inferred that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Indole derivatives also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it can be inferred that this compound may interact with its targets in a way that results in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-6-7-14(23-12)8-9-17(22)21-18-20-11-15(24-18)10-13-4-2-3-5-16(13)19/h2-7,11H,8-10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLVSZSEHJWLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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